N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A phenoxyphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-4-yl moiety at position 3.
- A sulfanyl (-S-) bridge linking the triazole to the acetamide.
This structural framework is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-exudative properties, as observed in structurally analogous compounds .
Properties
Molecular Formula |
C24H21N5O2S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O2S/c1-2-16-29-23(18-12-14-25-15-13-18)27-28-24(29)32-17-22(30)26-19-8-10-21(11-9-19)31-20-6-4-3-5-7-20/h2-15H,1,16-17H2,(H,26,30) |
InChI Key |
ZJWZUEBVDXNYMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Phenoxy vs. Methoxy/Ethoxy Groups: The bulky phenoxyphenyl in the target compound may enhance binding to hydrophobic pockets in target proteins compared to smaller alkoxy substituents .
- Allyl vs. Alkyl Groups : The allyl substituent (prop-2-en-1-yl) on the triazole may increase reactivity or conformational flexibility compared to methyl or ethyl groups .
- Electron-Withdrawing Substituents: Derivatives with -NO₂ or -Cl on the aryl ring exhibit stronger antimicrobial activity, suggesting the target compound’s unsubstituted phenoxyphenyl may prioritize anti-inflammatory over antimicrobial effects .
Pharmacological Activity Comparison
Antimicrobial Activity
Anti-Exudative Activity
- Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 45–60% in rat models at 10 mg/kg, comparable to diclofenac sodium . The target compound’s pyridinyl and allyl groups may further modulate this activity.
Antioxidant Activity
- Triazole-acetamide derivatives with pyridinyl moieties demonstrated moderate radical scavenging (40–50% at 100 µg/mL) via hydrogen peroxide inhibition .
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